Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common method includes the condensation of 1,3-benzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is typically carried out in solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid are often used to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
These compounds share structural similarities but differ in their functional groups and specific biological activities. Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific combination of benzothiazole and chromeno-pyrrol moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16N2O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H16N2O5S/c1-32-25(31)15-12-10-14(11-13-15)21-20-22(29)16-6-2-4-8-18(16)33-23(20)24(30)28(21)26-27-17-7-3-5-9-19(17)34-26/h2-13,21H,1H3 |
InChI Key |
BOOQKFRKOGUXIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=CC=CC=C5S4)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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